![molecular formula C21H20FNO2 B5848236 4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline](/img/structure/B5848236.png)
4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a fluorine atom, a methoxy group, and a phenylmethoxy group attached to the aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline can be achieved through a direct reductive amination process. This involves the reaction of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is typically carried out in methanol (MeOH) under neutral conditions at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions
4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学的研究の応用
4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **3-chloro-4-fluoro-N-[(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl]aniline
- 3-fluoro-4-methoxyphenylboronic acid
- 4-fluoro-N-(2-methylpentan-2-yl)aniline
Uniqueness
4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-24-21-13-17(14-23-19-10-8-18(22)9-11-19)7-12-20(21)25-15-16-5-3-2-4-6-16/h2-13,23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFJLIHFZCANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B5848154.png)
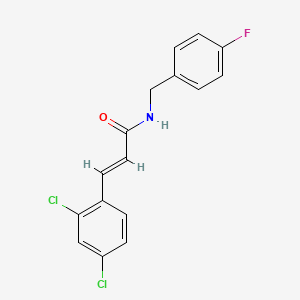
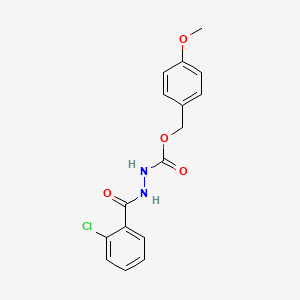
![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-](/img/structure/B5848192.png)


![3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B5848224.png)

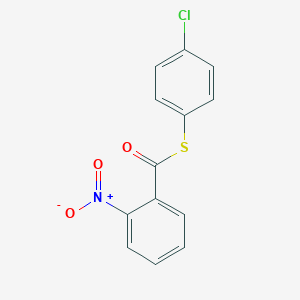
![Methyl 4-[2-amino-3-cyano-6-(2-methylpropyl)pyridin-4-yl]benzoate](/img/structure/B5848240.png)
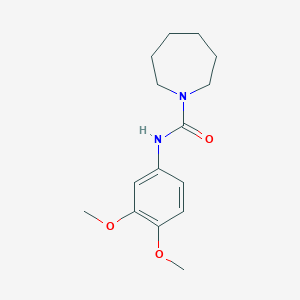
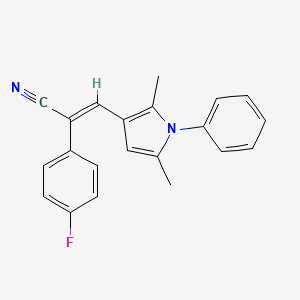
![N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-4-prop-2-enoxybenzamide](/img/structure/B5848259.png)
